Potassium glycerate

Description

Contextualization of Glycerate Chemistry within Modern Chemical Science

The alkali metals, comprising the elements in Group 1 of the periodic table, are characterized by their ns¹ valence electron configuration. uobabylon.edu.iqlibretexts.org This configuration results in a high propensity to lose a single electron to form a monocation (M⁺), making them highly reactive and electropositive elements. uobabylon.edu.iqlibretexts.org Their chemistry is predominantly that of ionic compounds. libretexts.org Within the vast landscape of alkali metal chemistry, which spans from organometallic reagents to electrides, alkali metal glycerates represent a significant class of compounds derived from glycerol (B35011). ncl.ac.uk

Glycerates, the salts of glyceric acid, are formed by the reaction of glycerol with a base. Alkali metal glycerates, such as those of sodium and potassium, have garnered attention for their utility in various chemical processes. researchgate.neturan.ua These compounds are particularly notable for their role as catalysts in transesterification reactions, a key process in the production of biodiesel fuel and special fats. researchgate.neturan.uagrafiati.com The study of glycerate chemistry is part of a broader effort to utilize renewable resources like glycerol, a major byproduct of the biodiesel industry, for the synthesis of value-added chemicals. mdpi.com Research in this area focuses on understanding the synthesis, structure, and catalytic activity of these compounds to optimize their application in industrial settings. researchgate.neturan.ua

Fundamental Research Imperatives for Potassium Glycerate

A primary focus of research into this compound has been the establishment of efficient and rational synthesis conditions. The compound is typically prepared by reacting glycerin with potassium hydroxide (B78521), often with applied heat to drive the reaction and evaporate the resulting moisture. researchgate.neturan.uaresearchgate.net

Key research findings have identified optimal parameters for this synthesis. Studies have shown that the reaction temperature significantly influences the concentration of this compound in the final product. For instance, increasing the temperature from 120 °C to 145 °C substantially increases the product's mass fraction from 71.4% to 75.8%. researchgate.net However, a further increase to 160 °C yields only a marginal improvement to 76.2%, suggesting that 145 °C is a more rational and energy-efficient heating temperature. researchgate.neturan.ua The molar concentration of the reactants and the reaction duration are also critical variables. Research has established that a molar concentration of 60% glycerin in the reaction mixture and a heating duration of 4 hours are the rational conditions for achieving a high concentration of this compound, specifically 75.77%. researchgate.neturan.uaresearchgate.net

The physical and chemical properties of the synthesized this compound have also been characterized to ensure its quality and suitability for various applications.

Table 1: Rational Synthesis Conditions for this compound

| Parameter | Optimal Value | Resulting Product Concentration |

| Reaction Temperature | 145 °C | 75.8% |

| Glycerin Molar Concentration | 60% | 75.77% |

| Reaction Duration | 4 hours | 75.77% |

| Data sourced from studies on the synthesis of this compound from glycerin and potassium hydroxide. researchgate.neturan.ua |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₅KO₄ |

| Molar Mass | 144.17 g/mol |

| IUPAC Name | potassium;2,3-dihydroxypropanoate |

| Melting Point | 69 °C |

| Mass Fraction of Moisture | 0.8% |

| Appearance | - |

| Data compiled from chemical databases and experimental research. researchgate.neturan.uanih.gov |

Current Research Trajectories and Future Directions for this compound Studies

The predominant application driving current research on this compound is its use as a homogeneous catalyst in the transesterification of vegetable oils to produce biodiesel. researchgate.neturan.uaunsri.ac.id Studies have demonstrated that this compound is an effective catalyst, with the yield of biodiesel produced using it being comparable to that obtained with conventional industrial catalysts like potassium methoxide. researchgate.net Its catalytic performance is a central theme, with research exploring how synthesis conditions of the catalyst itself impact the efficiency of the transesterification reaction. grafiati.comunsri.ac.id Beyond biodiesel, metal glycerates are noted for their applications in the construction, electronics, and medical industries, although specific research on this compound in these areas is less detailed. researchgate.neturan.uagrafiati.comresearchgate.net

Furthermore, the catalytic potential of this compound could be investigated for other organic transformations beyond transesterification. The principles of its catalytic activity could inform the development of new materials. For example, research into codoping graphitic carbon nitride with potassium and iodine has shown synergistic effects that enhance photocatalytic activity, suggesting avenues for incorporating potassium compounds like glycerate into advanced functional materials. acs.org A deeper understanding of its structural and electronic properties will be crucial for expanding its applications into novel areas of materials science and catalysis.

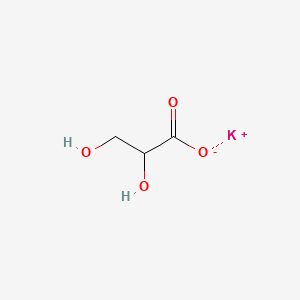

Structure

3D Structure of Parent

Properties

CAS No. |

43110-90-3 |

|---|---|

Molecular Formula |

C3H5KO4 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

potassium;2,3-dihydroxypropanoate |

InChI |

InChI=1S/C3H6O4.K/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1 |

InChI Key |

SYGDCNJESIQXKS-UHFFFAOYSA-M |

Canonical SMILES |

C(C(C(=O)[O-])O)O.[K+] |

Related CAS |

473-81-4 (Parent) |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for Potassium Glycerate Production

Chemical Synthesis Pathways for Potassium Glycerate

The most common chemical method for synthesizing this compound involves the direct reaction of glycerin with a potassium base. This section explores the dynamics of this reaction and investigates alternative precursors.

The reaction between glycerin (glycerol) and potassium hydroxide (B78521) is a primary route for this compound synthesis. The process typically involves heating a mixture of the two reactants to facilitate the reaction and evaporate the water formed. acs.orgunsri.ac.id The efficiency and yield of this reaction are highly dependent on several key parameters, including molar concentrations of reactants, temperature, and reaction duration.

The molar concentration of the reactants, particularly glycerin, plays a significant role in the efficiency of this compound production. Studies have shown that optimizing the molar ratio of glycerin to potassium hydroxide is critical for maximizing the product concentration. Research indicates that a molar concentration of 60% glycerin in the reaction mixture is a rational condition for achieving a high concentration of this compound. acs.orguran.ua Another study identified a molar ratio of potassium hydroxide to glycerin of 2:1 as optimal for producing this compound for use as a catalyst. acs.orgresearchgate.net An excess of potassium hydroxide can lead to a higher concentration of alkali in the final product, which may be undesirable for certain applications due to the risk of saponification. researchgate.net

The following table illustrates the impact of glycerin molar concentration on the concentration of this compound in the final product, based on experimental data.

| Molar Concentration of Glycerin in Mixture (%) | Reaction Duration (hours) | Resulting this compound Concentration (%) |

| 50 | 4 | Increases with concentration |

| 60 | 4 | 75.77 |

| 70 | 4 | Increases with concentration, but 60% is deemed optimal |

This table presents data derived from studies on the optimization of this compound synthesis. acs.orguran.ua

Temperature is a critical factor in the synthesis of this compound, as the reaction requires heating to proceed effectively and to remove water from the reaction mixture. acs.org Research has demonstrated that the yield of this compound increases with temperature up to a certain point, after which the increase becomes less significant, making further temperature elevation impractical from an energy consumption standpoint. researchgate.net The optimal, or "rational," heating temperature has been identified as 145 °C. acs.orgunsri.ac.iduran.uagrafiati.com At this temperature, a high concentration of this compound is achieved efficiently.

Below is a data table summarizing the effect of temperature on the mass fraction of this compound in the resulting product.

| Reaction Temperature (°C) | Mass Fraction of this compound (%) |

| 120 | 71.4 |

| 145 | 75.8 |

| 160 | 76.2 |

This table shows the reported mass fraction of this compound at different reaction temperatures, highlighting the rationale for selecting 145 °C as the optimal temperature. researchgate.net

The duration of the reaction is another key parameter that influences the final concentration of this compound. Studies have established that a heating duration of 4 hours, in conjunction with optimal molar concentrations and temperature, provides the best results for this compound concentration. acs.orguran.ua Increasing the reaction time beyond this point does not lead to a practical increase in product yield, indicating that the reaction reaches a state of equilibrium or near-completion within this timeframe under the specified conditions. researchgate.net

While detailed kinetic models for the reaction between glycerin and potassium hydroxide are not extensively detailed in the available literature, the optimization of reaction time, temperature, and concentration are fundamental components of kinetic analysis. The findings that the highest product concentrations are achieved with a glycerin molar concentration of 60-70% and a reaction duration of 4-6 hours define the rational zone for the synthesis process. researchgate.net

Besides potassium hydroxide, other potassium-containing compounds can serve as precursors for this compound synthesis. One notable alternative is the use of potassium carbonate (K₂CO₃). unsri.ac.idsemanticscholar.org A method involving the formation of a Deep Eutectic Solvent (DES) from potassium carbonate and glycerol (B35011) has been explored. unsri.ac.idsemanticscholar.org This mixture is heated, leading to the release of carbon dioxide and water, and the formation of potassium glycerolate (the salt of glycerol, which is a form of this compound). semanticscholar.org This approach offers an alternative pathway that avoids the direct use of the more corrosive potassium hydroxide.

Other strong bases, such as sodium hydroxide (NaOH), and other alkali carbonates, like sodium carbonate (Na₂CO₃) and lithium carbonate (Li₂CO₃), have also been used in reactions with glycerol to produce the corresponding metal glycerates. semanticscholar.org These reactions provide a basis for exploring a wider range of alkaline catalysts for glycerate production. Additionally, the use of catalysts supported on materials like alumina (B75360) (Al₂O₃), such as KNO₃/Al₂O₃, has been investigated for the conversion of glycerol into other valuable chemicals, suggesting potential for similar catalytic systems in this compound synthesis. nih.gov

Investigation of Glycerin and Potassium Hydroxide Reaction Dynamics

Temperature Optimization for this compound Yields

Enzymatic Synthesis of Glycerate and Phosphoglycerate Derivatives

Enzymatic synthesis offers a highly specific and often more environmentally benign alternative to chemical methods for producing glycerate and its phosphorylated derivatives. These biocatalytic routes can yield enantiomerically pure products under mild reaction conditions.

The enzymatic conversion of glycerol to D-glycerate can be achieved using alditol oxidase (AldO). mdpi.comoup.com This enzyme catalyzes the two-step oxidation of glycerol, first to D-glyceraldehyde and subsequently to D-glycerate. mdpi.com Engineered strains of Escherichia coli expressing evolved variants of AldO have been successfully used to produce optically pure D-glycerate from glycerol. oup.com

The synthesis of phosphoglycerate derivatives typically starts from glycerate or a precursor in a metabolic pathway. For instance, 2-phospho-D-glycerate can be synthesized from D-glycerate and adenosine (B11128) 5'-triphosphate (ATP) using the enzyme D-glycerate-2-kinase. researchgate.net This reaction is both stereospecific and regiospecific, producing only the 2-phospho-D-glycerate enantiomer. researchgate.net

Other key enzymes in the synthesis of phosphoglycerates include:

Phosphoglycerate kinase (PGK) , which catalyzes the reversible transfer of a phosphate (B84403) group between 1,3-bisphosphoglycerate and ADP to produce 3-phosphoglycerate (B1209933) and ATP. wikipedia.org

Phosphoglycerate mutase , which catalyzes the isomerization of 3-phosphoglycerate to 2-phosphoglycerate. wikipedia.org

Cyclic-2,3-diphosphoglycerate (B1220951) synthetase (cDPGS) , which is involved in the synthesis of cyclic-2,3-diphosphoglycerate from 2,3-diphosphoglycerate. frontiersin.org

The following table summarizes key enzymes involved in the synthesis of glycerate and phosphoglycerate derivatives.

| Enzyme | Substrate(s) | Product(s) | Pathway Context |

| Alditol Oxidase (AldO) | Glycerol, Oxygen | D-Glycerate, H₂O₂ | Glycerol oxidation |

| D-Glycerate-2-Kinase | D-Glycerate, ATP | 2-Phospho-D-glycerate, ADP | Phosphorylation of glycerate |

| Phosphoglycerate Kinase (PGK) | 1,3-Bisphosphoglycerate, ADP | 3-Phosphoglycerate, ATP | Glycolysis/Gluconeogenesis |

| Phosphoglycerate Mutase | 3-Phosphoglycerate | 2-Phosphoglycerate | Glycolysis/Gluconeogenesis |

| 2-Phosphoglycerate Kinase (2PGK) | 2-Phosphoglycerate, ATP | 2,3-Diphosphoglycerate, ADP | Diphosphoglycerate synthesis |

| Cyclic-2,3-diphosphoglycerate Synthetase (cDPGS) | 2,3-Diphosphoglycerate, ATP | Cyclic-2,3-diphosphoglycerate, ADP + Pi | Cyclic phosphoglycerate synthesis |

This table provides an overview of enzymes and their roles in the synthesis of glycerate and its phosphorylated forms based on various biochemical pathways. mdpi.comresearchgate.netwikipedia.orgfrontiersin.org

Stereospecific and Regiospecific Biocatalytic Approaches

Biocatalysis has emerged as a powerful tool for the synthesis of optically pure glycerate, overcoming the limitations of chemical methods that often result in racemic mixtures. oup.commdpi.com The inherent selectivity of enzymes allows for the targeted production of either D- or L-glycerate, which are valuable chiral building blocks.

One of the key enzymes in this field is the FAD-dependent alditol oxidase (AldO), originally from Streptomyces coelicolor A3(2). oup.com This enzyme exhibits promiscuous activity, oxidizing a variety of polyols, including the selective oxidation of the terminal hydroxyl group of glycerol to produce D-glycerate. oup.comresearchgate.net This regioselective oxidation proceeds with excellent enantioselectivity, yielding D-glycerate with an enantiomeric excess (ee) of over 99%. researchgate.net The process involves a two-step oxidation of glycerol, first to D-glyceraldehyde and subsequently to D-glycerate. mdpi.com

Another notable biocatalytic route involves the use of acetic acid bacteria, such as Acetobacter tropicalis and Gluconobacter frateurii. researchgate.netresearchgate.netmdpi.com These microorganisms can oxidize glycerol to D-glycerate with high yields. For instance, an Acetobacter tropicalis strain has been reported to produce 101.8 g/L of D-glycerate with a 99% enantiomeric excess. mdpi.com The key enzyme in this process is a pyrroloquinoline quinone-dependent membrane-bound alcohol dehydrogenase (PQQ-mADH), which catalyzes the oxidation of glycerol to glyceraldehyde. oup.com This is then further oxidized to glycerate by a PQQ-dependent membrane-bound aldehyde dehydrogenase (PQQ-mALDH). oup.com

The development of whole-cell biocatalysis systems using these bacteria has shown promise for enhancing D-glyceric acid yield. srce.hr A two-step culture strategy, focusing initially on biomass accumulation followed by D-glyceric acid accumulation, has demonstrated a significant increase in both yield and productivity compared to traditional fermentation methods. srce.hr

Furthermore, glycerol dehydrogenase (GlyDH) from Gluconobacter oxydans has been utilized for the enantioselective production of L-glyceraldehyde, a precursor for L-glyceric acid. mdpi.comuni-duesseldorf.de This highlights the versatility of biocatalytic systems in producing either enantiomer of glycerate by selecting the appropriate enzyme.

Table 1: Comparison of Biocatalytic Approaches for Glycerate Production

| Biocatalyst | Substrate | Product | Key Features | Reported Yield/Titer |

|---|---|---|---|---|

| Alditol Oxidase (AldO) | Glycerol | D-Glycerate | High regioselectivity and enantioselectivity (>99% ee) | 30.1 g/L |

| Acetobacter tropicalis | Glycerol | D-Glycerate | Whole-cell biocatalysis, high titer | 101.8 g/L |

| Glycerol Dehydrogenase (GlyDH) | Glycerol | L-Glyceraldehyde | Enantioselective reduction for L-isomer precursor | - |

D-Glycerate-2-Kinase Mediated Phosphorylation Processes

D-glycerate-2-kinase (GK) plays a crucial role in carbohydrate metabolism by catalyzing the phosphorylation of D-glycerate to 2-phospho-D-glycerate, an intermediate in glycolysis. researchgate.netresearchgate.net This enzymatic reaction is highly stereospecific and regiospecific, exclusively producing 2-phospho-D-glycerate. researchgate.net This specificity makes it a valuable tool for the synthesis of this important metabolite, which is no longer commercially available. researchgate.net

Researchers have successfully utilized recombinant D-glycerate-2-kinase for the synthesis of 2-phospho-D-glycerate from a racemic mixture of D,L-glycerate and adenosine 5'-triphosphate (ATP). researchgate.net The enzyme's excellent enantioselectivity allows for the specific phosphorylation of the D-enantiomer. researchgate.netresearchgate.net

Glycerate kinases from various organisms have been studied and characterized. For instance, glycerate 2-kinase from Thermotoga maritima has been expressed in Escherichia coli, enabling its use in the efficient, one-step biocatalytic phosphorylation of glyceric acid. researchgate.netresearchgate.net This process has been shown to produce enantiomerically pure D-glycerate-2-phosphate with a 72% isolated yield. researchgate.net The enzyme from Picrophilus torridus, a key enzyme in the nonphosphorylative Entner-Doudoroff pathway, also specifically catalyzes the ATP-dependent phosphorylation of glycerate to 2-phosphoglycerate. nih.gov

The kinetic properties of these enzymes have been investigated. For example, the D-glycerate-2-kinase from one study showed Km values of 0.13 mM for both D-glycerate and ATP, with maximum activity at pH 8.0 and around 50°C. researchgate.net

Table 2: Properties of D-Glycerate-2-Kinases Used in Synthesis

| Enzyme Source | Substrates | Product | Key Characteristics | Reported Yield |

|---|---|---|---|---|

| Thermotoga maritima (recombinant) | D,L-Glycerate, ATP | D-Glycerate-2-Phosphate | Excellent enantioselectivity for D-enantiomer | 72% isolated yield |

| Picrophilus torridus | Glycerate, ATP | 2-Phosphoglycerate | Homodimeric protein, highest activity at 60°C and pH 7.3 | - |

Novel Enzymatic Cascade Systems for Glycerate Production

Enzymatic cascade reactions, or in vitro synthetic biosystems, offer a powerful strategy for the production of glycerate and its derivatives from renewable feedstocks like glycerol. d-nb.infospringernature.com These multi-enzyme systems can be designed to be self-sufficient in terms of cofactors like NADH, making them more economically viable. mdpi.comd-nb.info

These cascades can be further extended to produce other valuable chemicals. For example, by coupling the glycerate-to-pyruvate pathway with other enzymes, chemicals like L-tyrosine and optically pure L- and D-lactate have been successfully synthesized from glycerol. d-nb.info In another example, an artificial enzymatic cascade was designed to produce ethylene (B1197577) glycol from glycerol, where D-glycerate is an intermediate that is subsequently converted to 3-hydroxypyruvate. mdpi.com

The glyoxal (B1671930) oxidase from Phanerochaete chrysosporium has also been used in a three-enzyme system to convert glycerol to glyceric acid, with glyceraldehyde as an intermediate. nih.gov This system, which also includes horseradish peroxidase and catalase, helps to maintain the activity of the glyoxal oxidase. nih.gov

Table 3: Examples of Enzymatic Cascade Systems for Glycerate and Derivative Production

| Cascade System | Key Enzymes | Initial Substrate | Intermediate | Final Product | Key Advancement |

|---|---|---|---|---|---|

| Glycerol to Pyruvate | Alditol Oxidase, Dihydroxy Acid Dehydratase (PuDHT) | Glycerol | D-Glycerate | Pyruvate | >100-fold increased activity with PuDHT |

| Glycerol to Ethylene Glycol | Alditol Oxidase, Glyoxylate (B1226380)/Hydroxypyruvate Reductase, Pyruvate Decarboxylase, Lactaldehyde:Propanediol Oxidoreductase | Glycerol | D-Glycerate | Ethylene Glycol | Self-sufficient NADH recycling |

| Glycerol to Glyceric Acid | Glyoxal Oxidase, Horseradish Peroxidase, Catalase | Glycerol | Glyceraldehyde | Glyceric Acid | Sustained glyoxal oxidase activity |

Chemical Reactivity and Mechanistic Investigations of Potassium Glycerate

Catalytic Roles in Transesterification and Interesterification Reactions

Potassium glycerate demonstrates significant catalytic activity in transesterification and interesterification reactions, which are crucial processes for modifying the properties of fats and oils. neliti.commectech.co.innhri.org.tw These reactions involve the exchange of fatty acid groups within or between triglyceride molecules, leading to fats with altered physical and functional characteristics. mectech.co.innhri.org.tw

In the interesterification process, this compound facilitates the rearrangement of fatty acids on the glycerol (B35011) backbone of triglycerides. mectech.co.inresearchgate.net This rearrangement alters the triglyceride composition and, consequently, the physical properties of the fat, such as its melting point. nhri.org.twresearchgate.net

The concentration of this compound as a catalyst significantly impacts the efficiency of transesterification and interesterification reactions. Studies have shown that increasing the catalyst concentration generally leads to a higher degree of reaction completion. semanticscholar.org For instance, in the interesterification of palm olein, a higher concentration of this compound, along with increased process duration, results in a linear increase in the melting point of the final product, indicating greater catalyst effectiveness. semanticscholar.org

One study on the glycerolysis of hydrogenated refined vegetable fat to produce monoglycerides (B3428702) utilized a this compound concentration of 0.5% in terms of metal at a temperature of 180°C for 90 minutes. neliti.com Another investigation into the interesterification of palm olein explored the effect of catalyst concentration on the melting temperature, showing a clear dependence of the reaction outcome on the amount of this compound used. semanticscholar.org

Research has shown that this compound can be a more effective catalyst than other alkali metal compounds in certain applications. For example, in the transesterification of palm olein, this compound was found to increase the melting point of the fat by more than 15°C, while sodium methylate, a common industrial catalyst, only achieved a 12°C increase. neliti.com This suggests a higher efficiency for this compound in this specific lipid modification process. neliti.com

In the context of biodiesel production, potassium-based catalysts have been observed to yield better results than sodium-based catalysts. biodieseleducation.org However, they may also lead to higher soap formation. biodieseleducation.org Comparative studies on various metal glycerates in the oxygen evolution reaction (OER) have also been conducted. While not a transesterification reaction, these studies provide insights into the relative catalytic activities of different metal glycerates. For instance, Ni glycerate showed significantly better OER catalytic performance than Fe glycerate. mdpi.com

Interactive Table: Comparison of Catalysts in Transesterification

| Catalyst | Application | Observation | Reference |

| This compound | Interesterification of Palm Olein | Increased melting point by >15°C | neliti.com |

| Sodium Methylate | Interesterification of Palm Olein | Increased melting point by 12°C | neliti.com |

| Potassium-based catalysts | Biodiesel Production | Better yields than sodium-based catalysts | biodieseleducation.org |

| Sodium-based catalysts | Biodiesel Production | Lower yields than potassium-based catalysts | biodieseleducation.org |

Influence of this compound Concentration on Catalytic Activity

Involvement as a Reagent in Organic Synthesis Transformations

While primarily known for its catalytic role, this compound can also function as a reagent in specific organic synthesis transformations. Its structure, containing hydroxyl and carboxylate groups, allows it to participate in various reactions. For instance, metal glycerates, including this compound, are used in the production of articles for the construction industry, electronics, and medicine. grafiati.comuran.ua

Potassium organotrifluoroborates, a class of related potassium salts, are stable and versatile reagents used as coupling partners in Suzuki-Miyaura reactions and other transformations. orgsyn.org Although distinct from this compound, their utility highlights the potential for potassium salts of organic molecules as valuable reagents in synthesis.

Electrochemical Conversion Pathways Involving Glycerate Formation

The electrochemical oxidation of glycerol is a promising route for producing valuable chemicals, including glycerate. mdpi.comnih.gov This process offers a sustainable alternative to traditional chemical methods. The formation of glycerate occurs through the selective oxidation of the primary hydroxyl group of glycerol. mdpi.comnih.gov

Studies have shown that the choice of electrode material and reaction conditions significantly influences the selectivity towards glycerate. For example, using a Pd microstructure electrodeposited on Ni foam (Pd/NF) as an electrocatalyst, a high selectivity of approximately 70% for glycerate was achieved. mdpi.comnih.gov The dual-component interface between Pd and Ni sites was found to be crucial for this high efficiency, where Ni sites generate active hydroxyl species that facilitate the oxidation of glycerol to C3 chemicals like glycerate. mdpi.comnih.gov

Furthermore, research on glycerol electro-oxidation on platinum in alkaline media has identified glycerate as one of the main products. cdmf.org.br The formation of glycerate in this system is proposed to occur through the electrochemical oxidation of glyceraldehyde, which is an intermediate in the glycerol oxidation pathway. cdmf.org.br

Interactive Table: Electrochemical Glycerol Oxidation to Glycerate

| Catalyst/Electrode | Conditions | Selectivity for Glycerate | Reference |

| Pd/NF | 0.8 V vs. RHE | ~70% | mdpi.comnih.gov |

| Pt(LaOx)/C | Anode in electrolysis setup | Up to 67% | researchgate.net |

| Polycrystalline Pt | > 1 V vs. RHE in 0.1M NaOH | Glyceric acid produced | osti.gov |

| Polycrystalline Au | > 0.8 V vs. RHE in 0.1M NaOH | Glyceric acid produced | osti.gov |

Advanced Analytical and Structural Characterization of Potassium Glycerate

Spectroscopic Methodologies for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for probing the molecular structure and quantifying potassium glycerate. These methods rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic and molecular composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycerate Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound. jchps.comslideshare.net By analyzing the magnetic properties of atomic nuclei, NMR provides information about the connectivity and chemical environment of atoms within a molecule. jchps.com

For glycerate systems, ¹H and ¹³C NMR are commonly employed. In ¹H NMR spectra of carbohydrates and related compounds, signals for protons attached to carbons with hydroxyl groups typically appear in the δH ~ 3.2–4.2 ppm range. nih.gov The specific chemical shifts and coupling constants of the protons in the glycerate backbone can be used to confirm its structure. A study on the simultaneous quantitative determination of glycerol (B35011) and potassium acetate (B1210297) in an aqueous solution using ¹H NMR demonstrated the clear separation of signals, allowing for accurate quantification. google.com The integral intensity of the signals in the regions of 1.8–2.0 ppm, 3.4–3.8 ppm, and 4.6–4.9 ppm were used to calculate the molar and weight percentages of each component. google.com

¹³C NMR provides information about the carbon skeleton. The chemical shifts of the carbon atoms in the glycerate molecule are sensitive to their local electronic environment. Additionally, specialized NMR techniques, such as those involving ³⁹K, can be utilized, although they are less common due to the quadrupolar nature of the potassium nucleus, which can lead to broad signals. huji.ac.il

Table 1: Representative ¹H NMR Spectral Data for Glyceric Acid

| Proton | Chemical Shift (δ) ppm |

| H-2 | ~4.1 |

| H-3 | ~3.7 |

| H-3' | ~3.6 |

Source: Based on typical values for glyceric acid in aqueous solution. hmdb.ca

Chromatographic Techniques Coupled with Spectrometric Detection (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation, identification, and quantification of organic acids, including glycerate. shimadzu.comjasco-global.com When coupled with a mass spectrometer (MS), HPLC-MS provides a highly sensitive and selective method for analysis.

The separation of glyceric acid and other organic acids can be achieved using various HPLC columns, such as ion-exchange or reversed-phase columns. lcms.czthermofisher.comscielo.br The choice of mobile phase is critical for achieving good separation. For instance, a 5 mM H₂SO₄ aqueous solution has been used as the mobile phase for the analysis of glycerol oxidation products, including glyceric acid. acs.org The retention time of glyceric acid under specific chromatographic conditions allows for its identification.

Mass spectrometry provides mass-to-charge ratio (m/z) information, which aids in the confirmation of the compound's identity. In the analysis of wines, gas chromatography-mass spectrometry (GC-MS) has been successfully used to identify and quantify numerous compounds, including glyceric acid, after derivatization. mdpi.com

Table 2: Example HPLC Method Parameters for Organic Acid Analysis

| Parameter | Condition |

| Column | Ion-exchange or Reversed-phase C18 |

| Mobile Phase | Acidic aqueous solution (e.g., 5 mM H₂SO₄ or H₃PO₄) scielo.bracs.org |

| Flow Rate | 0.4 - 0.5 mL/min scielo.bracs.org |

| Column Temperature | 40 - 60 °C scielo.bracs.org |

| Detection | Refractive Index (RID), UV, or Mass Spectrometry (MS) scielo.br |

Vibrational Spectroscopy (e.g., Infrared and Raman) for Molecular Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. researchgate.netconicet.gov.ar For this compound, these techniques are particularly useful for identifying the carboxylate group and the hydroxyl groups.

In the IR spectrum of a carboxylate salt like this compound, the most prominent features are the asymmetric and symmetric stretching vibrations of the carboxylate ion (COO⁻). researchgate.netspectroscopyonline.com These typically appear in the regions of 1650–1540 cm⁻¹ and 1450–1360 cm⁻¹, respectively. spectroscopyonline.com The exact positions of these bands can be influenced by the metal cation. researchgate.net The O-H stretching vibrations from the hydroxyl groups will also be present, typically as a broad band in the region of 3200-3600 cm⁻¹.

Raman spectroscopy is a complementary technique to IR spectroscopy. researchgate.net While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is better for non-polar bonds. The C-C stretching vibrations in the glycerate backbone would be observable in the Raman spectrum. researchgate.net

Table 3: Characteristic Infrared Absorption Frequencies for Carboxylates

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Asymmetric COO⁻ Stretch | 1650 - 1540 spectroscopyonline.com |

| Symmetric COO⁻ Stretch | 1450 - 1360 spectroscopyonline.com |

| O-H Stretch (H-bonded) | 3300 - 2500 msu.edu |

| C=O Stretch (of dimer) | ~1710 msu.edu |

X-ray Diffraction Analysis of Glycerates and Related Compounds

X-ray diffraction (XRD) is the primary technique for determining the three-dimensional atomic arrangement in crystalline solids. libretexts.org For this compound, XRD can provide definitive information about its crystal structure, including unit cell dimensions, space group, and the coordination environment of the potassium ion.

Table 4: Crystallographic Data for Sodium Glycerolate

| Parameter | Value |

| Crystal System | Monoclinic mdpi.com |

| Space Group | P2₁/c mdpi.com |

Potentiometric and Other Analytical Techniques for Concentration Determination

Potentiometric titration is a widely used analytical method for determining the concentration of a substance in a solution. google.com For this compound, this technique can be employed to quantify its concentration, particularly in reaction mixtures or final products.

A study on the synthesis of this compound describes a method involving the potentiometric titration of a sample dissolved in dehydrated butanol with a solution of acetic acid. researchgate.netresearchgate.net This method allows for the determination of the mass fraction of the basic substance. Another approach for determining potassium concentration in various samples is through the use of ion-selective electrodes (ISEs) in potentiometric measurements. rsc.org

Other analytical techniques for determining potassium content include atomic absorption spectroscopy (AAS) and inductively coupled plasma (ICP) spectrometry, which are highly accurate for elemental analysis. frontiersin.orglasalle.edu Turbidimetric methods can also be used for the determination of potassium in soil extracts. sigmaaldrich.com

Table 5: Analytical Techniques for this compound Concentration

| Technique | Principle | Application |

| Potentiometric Titration | Measurement of potential change during titration researchgate.net | Determination of basic substance concentration researchgate.net |

| Ion-Selective Electrode (ISE) | Measurement of ion activity in a solution rsc.org | Quantification of potassium ions rsc.org |

| Atomic Absorption Spectroscopy (AAS) | Absorption of light by free atoms in a gaseous state lasalle.edu | Elemental analysis of potassium lasalle.edu |

| Inductively Coupled Plasma (ICP) | Emission of light from excited atoms in a plasma frontiersin.org | Elemental analysis of potassium frontiersin.org |

Theoretical and Computational Chemistry Studies on Potassium Glycerate Systems

Quantum Chemical Investigations of Electronic Structure and Bonding

Quantum chemistry, which applies quantum mechanics to chemical systems, is fundamental to understanding the electronic structure and bonding in molecules. wikipedia.org Through methods like solving the Schrödinger equation for a given molecular system, the arrangement and energies of electrons can be determined, which in turn dictates the molecule's structure and reactivity. wikipedia.org

For potassium glycerate, quantum chemical calculations can elucidate the nature of the bonding. The compound consists of a potassium cation (K⁺) and a glycerate anion (C₃H₅O₄⁻). The primary interaction between the potassium and the glycerate is an ionic bond, resulting from the electrostatic attraction between the positively charged potassium ion and the negatively charged carboxylate group of the glycerate anion. vaia.comlumenlearning.com Within the glycerate anion itself, the atoms are connected by covalent bonds.

Quantum chemical methods can be used to calculate various properties that describe the electronic structure and bonding. These include the distribution of electron density, the energies and shapes of molecular orbitals, and the partial atomic charges on each atom. For instance, the negative charge on the glycerate anion is not localized to a single oxygen atom but is delocalized across the carboxylate group (COO⁻), a feature that can be precisely quantified by these calculations. This delocalization contributes to the stability of the anion.

Computational software packages can predict key molecular properties. mdpi.com The table below presents some computed properties for this compound and its constituent ions, derived from computational models.

Table 1: Computed Properties of this compound and Related Species

| Property | This compound | Glycerate Anion | Potassium Cation |

|---|---|---|---|

| Molecular Formula | C₃H₅KO₄ nih.gov | C₃H₅O₄⁻ nih.gov | K⁺ nih.gov |

| Molecular Weight | 144.17 g/mol nih.gov | 105.07 g/mol nih.gov | 39.10 g/mol |

| Hydrogen Bond Donor Count | 2 nih.gov | 2 nih.gov | 0 |

| Hydrogen Bond Acceptor Count | 4 nih.gov | 4 nih.gov | 0 |

| Rotatable Bond Count | 2 nih.gov | 2 nih.gov | 0 |

| Formal Charge | 0 nih.gov | -1 nih.gov | +1 |

| Topological Polar Surface Area | 80.6 Ų nih.gov | 80.6 Ų nih.gov | 0 Ų |

Data sourced from PubChem, based on computational calculations. nih.govnih.gov

These quantum chemical investigations provide a foundational, electron-level understanding of the stability and structure of this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that connect them. e3s-conferences.org This modeling helps to understand reaction feasibility, kinetics, and selectivity. e3s-conferences.org Techniques like harmonic transition state theory (HTST) can be used to calculate reaction rates from the properties of reactants and transition states on the potential energy surface. quantumatk.com

For this compound, computational modeling could be applied to several key processes:

Formation Reaction: The synthesis of this compound typically involves the reaction of glycerol (B35011) with potassium hydroxide (B78521). grafiati.comresearchgate.net A computational study could model the reaction mechanism, likely proceeding through the deprotonation of one of glycerol's hydroxyl groups by the hydroxide ion, followed by the formation of the ionic bond with the potassium ion. Modeling would help identify the most likely hydroxyl group to be deprotonated and the energy barriers involved in the process.

Decomposition Pathways: Understanding the thermal stability of this compound is crucial for its applications. Computational models can predict the lowest energy pathways for its decomposition, identifying the initial bond-breaking steps and the resulting products.

Reactions in Solution: In an aqueous environment, this compound exists as solvated potassium and glycerate ions. The reaction of the glycerate anion with other species, such as hydroxyl radicals, has been a subject of study. nih.gov DFT calculations on the reaction of glyceric acid (the protonated form of glycerate) with •OH radicals have shown that H-abstraction occurs preferentially at the C-H bonds. nih.gov Similar computational approaches could model the reaction kinetics and mechanisms for the glycerate anion itself, providing rate constants and identifying reaction products.

Finding a transition state is a common objective in these studies. researchgate.net A transition state is a first-order saddle point on the potential energy surface, representing the maximum energy along the reaction coordinate. quantumatk.com Calculations would involve optimizing the geometry of the proposed transition state structure and confirming it has exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time by numerically solving Newton's equations of motion. researchgate.net This technique is exceptionally useful for studying the conformational flexibility of molecules and their non-covalent interactions with their environment, such as solvent molecules and other ions. researchgate.netinternationalscholarsjournals.com

A key application of MD simulations to the this compound system would be the conformational analysis of the glycerate anion. chemistrysteps.com The glycerate anion has two rotatable single bonds (C1-C2 and C2-C3), allowing it to adopt various spatial arrangements or conformations. nih.gov The study of the energetics of these different conformations is known as conformational analysis. mit.edu MD simulations can explore the potential energy surface of the glycerate anion, identifying the most stable (lowest energy) conformers and the energy barriers between them. chemistrysteps.com This is crucial as the conformation of the glycerate ion can influence its biological activity and its interaction with other molecules.

Furthermore, MD simulations can provide a detailed picture of the intermolecular interactions in a this compound solution: lumenlearning.com

Ion-Solvent Interactions: In water, both the K⁺ cation and the glycerate anion will be surrounded by a shell of water molecules. MD simulations can characterize the structure and dynamics of these hydration shells, determining the average number of water molecules, their orientation, and their residence time around each ion.

Ion-Ion Interactions: The simulations can describe the spatial distribution of K⁺ and glycerate ions relative to each other, providing insights into ion pairing and aggregation phenomena at different concentrations.

Hydrogen Bonding: The glycerate anion, with its hydroxyl and carboxylate groups, can act as both a hydrogen bond donor and acceptor. nih.gov MD simulations can quantify the extent and dynamics of hydrogen bonding between glycerate ions and with water molecules, which is critical to understanding its solubility and behavior in aqueous solutions.

Insights from MD simulations on related systems, such as potassium channels, have demonstrated the power of this method in revealing how potassium ions interact with binding sites and the role of molecular flexibility in biological function. nih.gov Similar principles would apply to understanding the fundamental interactions of this compound in simpler systems.

Application of Density Functional Theory (DFT) to Glycerate Complexes

Density Functional Theory (DFT) is a widely used computational quantum mechanical method for investigating the electronic structure of many-body systems. wikipedia.org It has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost, making it applicable to a wide range of systems, including metal complexes. wikipedia.orgchemrj.org DFT is used to predict molecular geometries, vibrational frequencies, and electronic properties. mdpi.com

In the context of this compound, which can be considered a complex between a K⁺ ion and a glycerate ligand, DFT is an ideal tool for detailed investigation. DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the this compound ion pair, including precise bond lengths, bond angles, and dihedral angles.

Analyze Vibrational Spectra: Calculate the infrared (IR) and Raman spectra of this compound. The calculated frequencies can be compared with experimental spectra to confirm the structure and assign spectral bands to specific vibrational modes of the molecule.

Study Electronic Properties: DFT provides access to a wealth of electronic information. It can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's chemical reactivity and electronic transitions. The HOMO-LUMO gap is an indicator of chemical stability.

Determine Atomic Charges: Various schemes within DFT can be used to calculate the partial charges on each atom. This information is valuable for understanding the electrostatic potential of the molecule and predicting sites susceptible to electrophilic or nucleophilic attack.

Studies on other potassium-containing systems and metal complexes demonstrate the utility of DFT. For instance, DFT has been successfully used to analyze the structure and bonding in potassium chloride researchgate.net and to quantify the hydration structure of potassium ions in water. chemrxiv.org Similarly, DFT has been applied to elucidate the structure and properties of various metal complexes with organic ligands, providing insights that are directly relevant to how one would approach a computational study of this compound. ekb.egscirp.org

Biochemical Roles and Metabolic Interconnections of Glycerates Non Human Organismal Contexts

Central Role of Phosphoglycerates in Glycolytic and Gluconeogenic Pathways

Phosphoglycerates are key intermediates in the central metabolic pathways of glycolysis and gluconeogenesis, which are fundamental for energy production and biosynthesis in virtually all organisms. royalsocietypublishing.orgwikipedia.org In glycolysis, the breakdown of glucose to pyruvate, phosphoglycerate kinase catalyzes the transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, yielding 3-phosphoglycerate (B1209933) and the first molecule of ATP in this pathway. wikipedia.org This reaction is a crucial energy-conserving step. Subsequently, phosphoglycerate mutase isomerizes 3-phosphoglycerate to 2-phosphoglycerate, which is then converted to phosphoenolpyruvate.

Glycerate Pathway Contributions to Serine Biosynthesis in Biological Systems

In addition to the well-known phosphorylated pathway, plants and some microorganisms utilize a glycerate pathway for the biosynthesis of the amino acid serine. uv.esresearchgate.net This pathway represents a non-photorespiratory route for serine production and is metabolically linked to glycolysis. researchgate.netfrontiersin.org The pathway begins with the dephosphorylation of the glycolytic intermediate 3-phosphoglycerate to glycerate, catalyzed by 3-PGA phosphatase. researchgate.net Glycerate is then oxidized to hydroxypyruvate by glycerate dehydrogenase. researchgate.netwikipedia.org In the final step, hydroxypyruvate is transaminated to serine by a serine-glyoxylate aminotransferase or a similar enzyme. researchgate.net This pathway provides an alternative route for serine synthesis, which is particularly important in non-photosynthetic tissues or under conditions where photorespiration is low. frontiersin.org

Functions of Glycerate Dehydrogenase and Hydroxypyruvate Reductase Isoforms

Glycerate dehydrogenase (GDH) and hydroxypyruvate reductase (HPR) are key enzymes in the glycerate pathway, often existing as multiple isoforms with distinct roles and subcellular locations. mdpi.com GDH catalyzes the NAD+-dependent oxidation of D-glycerate to hydroxypyruvate. wikipedia.org Conversely, HPR, which is often the same enzyme as GDH operating in the reverse direction, catalyzes the reduction of hydroxypyruvate to D-glycerate using NADH or NADPH as a reductant. wikipedia.orgresearchgate.net

Plants possess several HPR isoforms. For instance, HPR1 is primarily involved in the photorespiratory cycle, while HPR2 and HPR3 may have roles in other metabolic processes, including serine biosynthesis via the glycerate pathway. mdpi.com Some HPR isoforms exhibit broad substrate specificity, acting as glyoxylate (B1226380) reductases as well, which can reduce glyoxylate to glycolate. researchgate.netuniprot.org This dual functionality highlights the interconnectedness of different metabolic pathways. The presence of multiple isoforms with varying kinetic properties and subcellular localizations allows for fine-tuned regulation of glycerate and serine metabolism in response to different physiological conditions. mdpi.com

Cellular Compartmentalization of Glycerate Metabolism

The metabolism of glycerate is highly compartmentalized within the cells of organisms like plants. This spatial separation of metabolic steps is crucial for regulating carbon flow and preventing futile cycles. In C3 plants, the final step of the photorespiratory pathway, the phosphorylation of glycerate to 3-phosphoglycerate by glycerate kinase, occurs in the chloroplasts. nih.govpnas.org Glycerate produced in the peroxisomes during photorespiration is transported into the chloroplasts via specific transporters. pnas.org

In C4 plants, there is a distinct intercellular and intracellular division of labor. oup.comnih.gov The C4 cycle enzymes are located in mesophyll cells, while the Calvin-Benson-Bassham cycle enzymes, including those that process glycerate, are primarily in the bundle sheath cells. oup.comnih.gov However, some enzymes like glycerate kinase can be found in the mesophyll chloroplasts as well. oup.com Furthermore, recent evidence suggests the existence of a vacuolar glycerate transporter, indicating that the vacuole can act as a storage compartment for glycerate, potentially buffering the metabolic state of the cell. nih.gov This complex compartmentalization underscores the intricate regulation of glycerate metabolism in different cell types and organelles.

Enzymatic Regulation and Kinetic Characterization of Glycerate-Processing Enzymes

Specificity and Activation Mechanisms of D-Glycerate-2-Kinase

D-glycerate-2-kinase is an enzyme that specifically phosphorylates D-glycerate at the second carbon, producing 2-phosphoglycerate. researchgate.netnih.gov This enzyme shows high specificity for its substrate, D-glycerate. researchgate.net The kinetic properties of D-glycerate-2-kinase have been characterized in various organisms. For example, the enzyme from Thermotoga maritima exhibits Michaelis-Menten kinetics with a high affinity for both D-glycerate and ATP. nih.gov

Activation of D-glycerate-2-kinase from some organisms has been shown to be dependent on the presence of specific ions. For instance, the enzyme from Sulfolobus tokodaii is activated by potassium and ammonium (B1175870) ions. researchgate.net This activation by monovalent cations is a common feature of many enzymes and can play a role in modulating enzyme activity in response to changes in the intracellular ionic environment. nih.gov

Impact of Potassium Ions on Enzyme Activity and Stability

Potassium ions (K+) can have a significant impact on the activity and stability of various enzymes, including those involved in glycerate metabolism. nih.gov In some cases, potassium ions act as allosteric activators, binding to the enzyme at a site distinct from the active site and inducing a conformational change that enhances catalytic activity. nih.gov For example, D-glycerate-2-kinase from Sulfolobus tokodaii is activated by potassium ions. researchgate.net

Broader Biochemical Significance of Glycerol (B35011) Derivatives in Organisms (e.g., Extremophiles)

Glycerol and its derivatives play a crucial role in the survival and adaptation of organisms, particularly extremophiles that thrive in harsh environmental conditions. These compounds are integral to various cellular functions, from maintaining membrane integrity to acting as compatible solutes that protect against environmental stresses.

In extremophilic organisms such as thermophiles (optimal growth at 65-80°C), hyperthermophiles (optimal growth above 80°C), and halophiles (requiring high salt concentrations), glycerol and its phosphorylated derivatives are of significant biochemical importance. mdpi.com For instance, the halophilic archaeon Archaeoglobus fulgidus utilizes diglycerol (B53887) phosphate to manage salt stress. mdpi.comresearchgate.net This compound, along with others, is thought to contribute to maintaining protein stability under these challenging conditions. mdpi.com Studies have demonstrated that diglycerol phosphate can protect enzymes like lactate (B86563) dehydrogenase from heat-induced damage. mdpi.com Another significant derivative is glucosylglycerol, a sugar derivative of glycerol, which also provides stability to thermophiles. mdpi.comresearchgate.net

The cell membranes of archaea are fundamentally different from those of bacteria and eukaryotes, a distinction largely due to the nature of their glycerol-based lipids. anr.frresearchgate.net Archaeal membranes are composed of isoprenoid hydrocarbon chains linked to a glycerol backbone via ether bonds, which are more chemically stable in extreme conditions than the ester bonds found in bacterial and eukaryotic lipids. researchgate.netrcsb.org In some extremophiles, these lipids form a monolayer spanning the entire membrane, created by attaching glycerol to both ends of long hydrocarbon chains, further enhancing membrane stability at high temperatures and extreme pH. rcsb.org The branched nature of these hydrocarbon chains allows for tighter packing within the membrane, reducing its permeability to ions and other small molecules. rcsb.org This unique membrane structure is considered a key adaptation that allows archaea to inhabit some of the most inhospitable environments on Earth, from boiling hot springs to highly acidic or saline waters. rcsb.org

Glycerol derivatives also function as compatible solutes, which are small organic molecules that accumulate in the cytoplasm to balance osmotic pressure without interfering with cellular processes. researchgate.netgoogle.com In response to osmotic stress, many microorganisms synthesize or accumulate these solutes. researchgate.net Examples of such glycerol-derived compatible solutes include:

Glucosylglycerol : This compound is a dominant organic osmolyte in cyanobacteria, accumulating in response to increased salinity. nih.gov

Glucosylglycerate : A negatively charged analog of glucosylglycerol, it has been identified in methanogenic archaea and is synthesized under nitrogen-limiting conditions. nih.govasm.org It also acts as a major osmolyte in some nonhalophilic bacteria under certain conditions. asm.orgnih.gov

Mannosylglycerate : This solute is widespread in (hyper)thermophilic bacteria and archaea and serves as a protective agent against heat, freezing, and desiccation. google.comnih.gov

The table below summarizes key glycerol derivatives found in extremophiles and their primary functions.

| Glycerol Derivative | Organism Type | Primary Function |

| Diglycerol phosphate | Halophiles (e.g., Archaeoglobus fulgidus) | Osmotic stress management, protein stability. mdpi.comresearchgate.net |

| Glucosylglycerol | Thermophiles, Cyanobacteria | Thermostability, osmoadaptation. mdpi.comresearchgate.netnih.gov |

| Glycerol ether lipids | Archaea (especially extremophiles) | Membrane stability and low permeability in extreme environments. anr.frresearchgate.netrcsb.org |

| Mannosylglycerate | (Hyper)thermophilic bacteria and archaea | Protection against heat, freezing, and desiccation. google.comnih.gov |

| Cyclic 2,3-bisphosphoglycerate (B1242519) | Methanogenic archaea | Osmolyte and counterion to intracellular potassium. nih.govnih.gov |

In addition to their roles in extremophiles, glycerol and its derivatives are central to the metabolism of a wide range of non-human organisms. In many bacteria, glycerol is metabolized through phosphorylation and dehydrogenation to produce dihydroxyacetone phosphate (DHAP), which then enters central metabolic pathways like glycolysis. nih.gov In plants, glycerate is a key intermediate in the photorespiratory cycle, a process that recycles a toxic byproduct of photosynthesis. nih.govmdpi.com The enzyme glycerate kinase, found in plant chloroplasts and many cyanobacteria, catalyzes the final step of this pathway, converting glycerate to 3-phosphoglycerate, which can then re-enter the Calvin cycle. researchgate.net

Furthermore, the isomer 2,3-bisphosphoglycerate (2,3-BPG), while well-known for its role in regulating hemoglobin's oxygen affinity in mammals, also plays a role in other organisms. byjus.comwikipedia.org For example, in birds, 2,3-BPG levels increase significantly during embryonic development to regulate oxygen affinity before being replaced by inositol (B14025) phosphates after hatching. pnas.org

The diverse roles of glycerol and its derivatives highlight their fundamental importance in the biochemistry and evolution of life, enabling organisms to adapt to a wide array of environmental challenges. mdpi.comresearchgate.net

Industrial and Biotechnological Applications of Potassium Glycerate in Research and Development

Catalysis in Sustainable Biodiesel Fuel Production and Lipid Valorization

Potassium glycerate, also referred to in the literature as potassium glyceroxide, has been identified as an effective and sustainable catalyst for the production of biodiesel. unsri.ac.id Biodiesel, a renewable alternative to petrodiesel, is primarily produced through the transesterification of triglycerides found in vegetable oils and animal fats. mdpi.comnih.gov This process typically requires a catalyst to proceed at an efficient rate. psu.edu

Traditionally, strong bases like potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are used as homogeneous catalysts. mdpi.compsu.edu However, this compound, which can be synthesized from crude glycerol (B35011)—a major byproduct of the biodiesel industry itself—presents a more integrated and circular approach to fuel production. unsri.ac.iddiplomatacomercial.com The synthesis involves reacting potassium hydroxide with glycerol, a process that valorizes the glycerol waste stream. unsri.ac.idresearchgate.net

Research has demonstrated that this compound is a highly effective catalyst for the transesterification of triglycerides. unsri.ac.idneliti.com Studies have focused on optimizing the conditions for its synthesis to maximize its catalytic activity. For instance, optimal conditions for preparing potassium glyceroxide catalyst have been identified at a temperature of 130°C and a vacuum pressure of 113 mbar, leading to significant water loss and a highly active catalyst. unsri.ac.id Another study identified a rational heating temperature of 145°C and a process duration of 4 hours with a 60% molar concentration of glycerin to achieve a this compound concentration of 75.77% in the final product. researchgate.neturan.ua

The performance of this compound as a catalyst is comparable, and in some cases superior, to conventional catalysts like potassium methoxide. unsri.ac.id One study achieved a biodiesel yield of 96.77% and a methyl ester content of 97.81% using a potassium glycerolate catalyst, with all parameters meeting biodiesel standards. unsri.ac.id This demonstrates its potential as a viable, green, and cost-effective alternative in the sustainable production of biodiesel. mdpi.com

Identification of Glycerate as a Platform Chemical for Industrial Syntheses

The concept of a "platform chemical" refers to a molecule that can be derived from biomass and subsequently converted into a wide range of value-added chemicals. mdpi.com Glycerol, a byproduct of biodiesel production, is considered a key platform chemical. diplomatacomercial.comresearchgate.net Glycerate, as a direct derivative of glycerol oxidation, consequently holds significant potential as a platform molecule for producing various industrially relevant compounds. mdpi.comacs.org

The conversion of glycerol to glyceric acid (and its salt, glycerate) is a critical step in the valorization pathway of this abundant byproduct. mdpi.comasm.org From glyceric acid, a variety of valuable chemicals can be synthesized. Research has shown that glyceric acid can be selectively converted to 3-iodopropionic acid, which is a potential monomer for poly-3-hydroxypropionic acid and a platform molecule for producing other useful chemicals like 3-hydroxypropionic acid and acrylic acid. rsc.org This highlights the role of glycerate as an important intermediate in the chemical industry.

The versatility of glycerate allows it to be a precursor for a range of products, including:

Polymers: Glyceric acid-based esters have been investigated for creating novel oligoesters that could be used in applications like drug delivery systems. asm.org

Organic Acids: It serves as a starting point for other organic acids, expanding the portfolio of bio-based chemicals. rsc.org

Specialty Chemicals: Its functional groups (a carboxyl group and two hydroxyl groups) allow for a variety of chemical modifications to produce specialty chemicals for diverse applications. kumarmetal.com

The ability to efficiently produce glycerate from surplus glycerol and then use it as a building block for other high-value chemicals underscores its importance in the development of sustainable biorefineries. mdpi.comresearchgate.net

Emerging Applications in Materials Science and Chemical Manufacturing Processes

Beyond its established role in catalysis, this compound and other metal glycerates are finding new applications in materials science and specialized chemical manufacturing processes. While research in this area is still emerging, the unique properties of these compounds suggest significant potential.

A specific application of this compound is in the food and chemical industry, particularly in the production of low-acyl gellan gum . usda.govnih.gov Gellan gum is a polysaccharide used as a gelling agent. researchgate.netjabonline.in In its native, high-acyl form, it has glycerate and acetate (B1210297) side chains. usda.govresearchgate.net To produce low-acyl gellan gum, which has different gelling properties, the high-acyl form is treated with a strong base like potassium hydroxide. usda.gov This process, known as deacylation, removes the acyl groups and produces potassium acetate and this compound as byproducts, which are then separated from the final gellan gum product. usda.gov

In the broader field of materials science , metal glycerates are being explored as precursors for the synthesis of advanced nanostructured materials. researchgate.net These materials, including metal oxides, hydroxides, sulfides, and phosphides, can be created with controlled morphologies like porous, hollow, or yolk-shell structures using metal glycerates as sacrificial templates. researchgate.net These advanced materials have potential applications in:

Electronics: As electrode materials for supercapacitors and batteries. researchgate.net

Catalysis: For applications such as electrocatalysts for water splitting. researchgate.netmdpi.com

For example, research has been conducted on nickel-iron glycerates for their electrocatalytic activity in the oxygen evolution reaction (OER), a key process in water electrolysis. mdpi.com While these studies often focus on transition metals like nickel, iron, and cobalt, they establish a proof of concept for using glycerates as versatile precursors in materials synthesis, opening avenues for the potential use of this compound in similar applications. researchgate.netresearchgate.net The general use of metal glycerates in the construction and electronics industries has been noted, although specific roles for this compound are still under investigation. researchgate.neturan.uagrafiati.com

Q & A

Q. What are the optimal synthesis parameters for potassium glycerate production, and how are they determined experimentally?

The rational conditions for this compound synthesis involve a molar glycerin concentration of 60%, reaction duration of 4 hours, and heating at 145°C, yielding a product concentration of 75.77%. These parameters were established using a full second-order factorial design, where glycerin molarity (50–70%) and reaction time (2–6 hours) were systematically varied. The response function (glycerate concentration) was modeled using regression analysis and validated via Fisher’s criterion (R² = 0.95) .

Q. What methods are used to quantify this compound concentration in synthesized products?

Concentration is determined via acid-base titration with 0.1 M acetic acid. The equivalent volume of acid required to neutralize alkali (KOH and this compound) is measured, and the concentration is calculated using the formula:

where = acetic acid concentration, = titrant volume, = molecular weight of alkali, and = sample mass. Differential scanning calorimetry (DSC) and thermomicromethods (GOST 18995.4) are used to validate purity .

Q. Which quality indicators are critical for assessing this compound purity in catalytic applications?

Key indicators include:

- Melting point : 69°C (deviations >0.5°C suggest impurities).

- Moisture content : ≤0.8% (determined via gravimetric drying at 105°C).

- Residual KOH : <1% (excess alkali promotes saponification in transesterification) .

Advanced Research Questions

Q. How does this compound compare to sodium or calcium glycerates in catalytic efficiency for biodiesel production?

this compound increases biodiesel yield by >15°C in fat transesterification, outperforming sodium methoxide (12°C). Its superior activity stems from higher alkalinity and reduced hygroscopicity, which minimizes side reactions. However, calcium glycerate offers reusability (>5 cycles), whereas potassium variants require post-reaction neutralization .

Q. What experimental designs resolve contradictions in reported optimal synthesis temperatures (130°C vs. 145°C)?

Prior studies at 130°C focused on water evaporation as a success metric but overlooked glycerate decomposition. Factorial experiments at 145°C demonstrated a 4.4% increase in glycerate concentration (71.4% → 75.8%) with minimal thermal degradation. Higher temperatures (>145°C) showed diminishing returns (0.4% improvement) .

Q. How do glycerin molarity and reaction duration interact to influence this compound yield?

Response surface modeling revealed a non-linear interaction:

Q. What mechanistic insights explain this compound’s role in transesterification?

this compound acts as a Brønsted base, deprotonating methanol to generate methoxide ions, which nucleophilically attack triglyceride esters. Its low solubility in glycerol reduces catalyst leaching, enhancing recyclability. Competitive saponification is mitigated by maintaining glycerin:KOH ratios >1.5:1 .

Q. What methodological challenges arise in scaling this compound synthesis for industrial use?

Key challenges include:

Q. How can thermal analysis validate phase stability in this compound during storage?

DSC studies of interesterified palm olein show that this compound stabilizes β’ crystal polymorphs, delaying phase transition to β crystals (which cause graininess in fats). Melting enthalpy shifts from 45 J/g (untreated) to 58 J/g (treated) confirm structural stabilization .

Q. What statistical frameworks address data variability in this compound research?

The PICOT framework (Population: reaction mixtures; Intervention: parameter variation; Comparison: control catalysts; Outcome: yield/concentration; Time: 4h synthesis) standardizes experimental reporting. FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure methodological rigor in hypothesis testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.